molecular formula C50H58N7O9P B13729427 3'-O-MOE-A(Bz)-2'-CED-phosphoramidite

3'-O-MOE-A(Bz)-2'-CED-phosphoramidite

Cat. No.: B13729427
M. Wt: 932.0 g/mol
InChI Key: FODCLDRFHMYZMX-HDMAWCRFSA-N
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Description

3'-O-MOE-A(Bz)-2'-CED-phosphoramidite (CAS: 256224-01-8) is a critical reagent in solid-phase oligonucleotide synthesis. Its structure includes:

  • 2'-O-Methoxyethyl (MOE) modification: Enhances nuclease resistance and improves binding affinity to RNA targets by introducing steric hindrance .
  • N-Benzoyl (Bz) protection: Stabilizes the adenine base during synthesis, preventing undesired side reactions .
  • Cyanoethyl (CED) phosphoramidite group: Ensures high reactivity during coupling steps, crucial for efficient oligonucleotide chain elongation .

This compound is widely used in therapeutic oligonucleotide production, including antisense drugs and siRNA, due to its optimized balance of stability and reactivity .

Properties

Molecular Formula

C50H58N7O9P

Molecular Weight

932.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-45-44(62-30-29-59-5)42(65-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36)31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1

InChI Key

FODCLDRFHMYZMX-HDMAWCRFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside. The process includes:

    Protection of Functional Groups: The hydroxyl groups on the nucleoside are protected using dimethoxytrityl (DMT) groups.

    Introduction of the 2’-O-Methoxyethyl Group: This step involves the selective alkylation of the 2’-hydroxyl group with methoxyethyl chloride in the presence of a base.

    Benzoylation: The amino group on the adenine base is protected by benzoylation using benzoyl chloride.

Industrial Production Methods

Industrial production of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-O-MOE-A(Bz)-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:

    Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine or other oxidizing agents.

    Reduction: Reduction reactions are less common but can involve the removal of protecting groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the coupling step in oligonucleotide synthesis.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions are typically oligonucleotides with enhanced stability and binding affinity, which are used in various molecular biology applications.

Scientific Research Applications

3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:

    Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.

    Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.

    Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.

    Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques.

Mechanism of Action

The mechanism of action of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective gene silencing or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

Phosphoramidites vary in protecting groups, sugar modifications, and nucleobase types, which dictate their applications and performance. Below is a detailed comparison:

Compound Name CAS Number Molecular Formula Molecular Weight Key Modifications Primary Applications References
3'-O-MOE-A(Bz)-2'-CED-phosphoramidite 256224-01-8 C₅₀H₅₈N₇O₉P 908.02 2'-O-MOE, N-Bz, CED Antisense oligonucleotides, siRNA
5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite 142808-44-4 C₄₆H₅₀F₂N₅O₈P 869.89 2',2'-difluoro, N-Bz, CED Anticancer agents (e.g., gemcitabine analogs)
DMT-2'-O-MOE-A(Bz)-CE-Phosphoramidite 251647-53-7 C₅₀H₅₈N₇O₉P 908.02 2'-O-MOE, N-Bz, DMT (5'-protecting group) RNA therapeutics, diagnostic probes
2'-O-MOE-C(Bz)-3'-CED-phosphoramidite Not specified C₄₈H₅₆N₅O₁₀P 902.95 Cytidine base, 2'-O-MOE, N-Bz siRNA, splice-switching oligonucleotides
2'-F-dA(Bz)-3'-CED-phosphoramidite Not specified C₄₄H₄₈F₂N₇O₈P 888.86 2'-fluoro, N-Bz High-affinity antisense agents

Key Findings:

Sugar Modifications :

  • 2'-O-MOE (as in 3'-O-MOE-A(Bz)-2'-CED-phosphoramidite) provides superior nuclease resistance compared to 2'-fluoro or 2'-O-methyl groups, making it ideal for in vivo applications .
  • 2',2'-Difluoro modifications (e.g., 142808-44-4) enhance metabolic stability but reduce binding affinity to RNA compared to MOE .

Nucleobase Protection :

  • N-Benzoyl (Bz) protection is common for adenine and cytidine bases, whereas isobutyryl (iBu) is preferred for guanine to prevent depurination .

Reactivity and Purity: All phosphoramidites exhibit ≥98% purity (HPLC) when synthesized under anhydrous conditions . The cyanoethyl group’s stability varies: CED-phosphoramidites degrade faster at room temperature than tert-butyl-based analogs, necessitating storage at -20°C .

Therapeutic Applications :

  • Fluorinated phosphoramidites (e.g., 142808-44-4) are prioritized in oncology due to their DNA synthesis inhibition properties .
  • MOE-modified compounds dominate neurodegenerative disease research for their prolonged half-life in biological systems .

Research Insights and Challenges

  • Synthesis Efficiency : The 3'-O-MOE-A(Bz)-2'-CED-phosphoramidite achieves coupling efficiencies >99% in automated synthesizers, outperforming 2'-fluoro analogs (97–98%) due to reduced steric clashes .
  • Cost Considerations : MOE-modified phosphoramidites are 20–30% more expensive than 2'-O-methyl derivatives, driven by complex synthesis steps .
  • Emerging Alternatives : GNA (glycol nucleic acid)-phosphoramidites (e.g., 2023779-58-8) show promise for alternative backbone architectures but lack clinical validation .

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